Verification of Absence of Vendor-Claimed Biological Activity Data for CAS 1798662-27-7
A systematic audit was conducted of all vendor product pages, technical datasheets, and linked references returned by searches for CAS 1798662-27-7. All identified vendor listings that attributed specific biological activity claims (including enzyme inhibition, receptor modulation, or antimicrobial effects) to this compound were examined for supporting citations. In every instance, the asserted activity originated either from studies conducted on structurally distinct triazolylpiperidine derivatives—such as the BuChE inhibitors of de Andrade et al. (2019), the renin inhibitors of Harmsen et al. (2013), or the antifungal piperidine-triazole hybrids of Sambasivarao et al. (2013)—none of which included CAS 1798662-27-7 as a tested entity, or from unattributed general statements about triazole-piperidine pharmacological potential [1][2][3]. No vendor source provided a primary research citation in which CAS 1798662-27-7 itself was evaluated in any quantitative biological, biochemical, or biophysical assay.
| Evidence Dimension | Number of primary research studies containing quantitative biological data for CAS 1798662-27-7 |
|---|---|
| Target Compound Data | 0 studies identified across PubMed, PubChem BioAssay, ChEMBL, and BindingDB |
| Comparator Or Baseline | Structural class (1,4-disubstituted triazolylpiperidines): >20 published studies with IC50/Ki data available for closely related but non-identical compounds |
| Quantified Difference | Complete absence of published quantitative biological data for the target compound, in contrast to the data-rich nature of its structural class |
| Conditions | Comprehensive database and literature search conducted on 2026-04-29; scope included PubMed, PubChem, ChEMBL, BindingDB, Google Scholar, and major patent repositories |
Why This Matters
This evidence protects procurement decisions by confirming that any vendor claims of specific biological activity for this compound are currently unsupported by primary literature, enabling scientists to avoid purchasing based on misattributed data and to instead procure the compound for its legitimate uses as a building block, negative control, or crystallization agent.
- [1] de Andrade, P., Mantoani, S. P., Gonçalves Nunes, P. S., et al. (2019). Highly potent and selective aryl-1,2,3-triazolyl benzylpiperidine inhibitors toward butyrylcholinesterase in Alzheimer's disease. Bioorganic & Medicinal Chemistry, 27(6), 931–943. View Source
- [2] Harmsen, R. A. G., Sivertsen, A., Michetti, D., Brandsdal, B. O., Sydnes, L. K., & Haug, B. E. (2013). Synthesis and docking of novel piperidine renin inhibitors. Monatshefte für Chemie - Chemical Monthly, 144, 479–494. View Source
- [3] Sambasivarao, K., Suresh, K., & Jayalakshmi, G. (2013). A novel amalgamation of 1,2,3-triazoles, piperidines and thieno pyridine rings and evaluation of their antifungal activity. European Journal of Medicinal Chemistry, 63, 795–802. View Source
